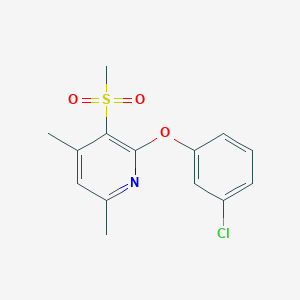
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . The molecule also seems to have a chlorophenoxy group, a methylsulfonyl group, and two methyl groups attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as piperazine derivatives, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Green Metric Evaluation
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is used in the synthesis of certain prazoles, which are prominent in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. A study discusses the modified synthesis of a related compound, emphasizing green chemistry metrics like atom economy and waste reduction (Gilbile, Bhavani, & Vyas, 2017).
Novel Preparative Methods
Another study elaborates on a novel preparative method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, demonstrating the reaction's efficiency and shortened duration. This method can potentially be adapted for similar compounds like 2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine (Kalugin & Shestopalov, 2019).
Antiviral Activity
The antiviral properties of related compounds, such as 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyranopyridines, have been explored. They show potent activity against antirhinoviruses and other viruses, suggesting potential research applications for similar structures (Kenny et al., 1986).
Convenient Synthesis Techniques
Efficient synthesis techniques for compounds like 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which share structural similarities with the compound , have been developed. These methods emphasize convenient and high-yield processes (Xu, Zhu, & Wang, 2013).
Kinetics and Mechanism of Reactions
Studies on the kinetics and mechanisms of reactions involving similar compounds, such as methyloxo(dithiolato)rhenium(V) complexes, provide insights into the chemical behavior and potential applications in various fields, including medicinal chemistry (Lente & Espenson, 2000).
Synthesis and Crystal Structures
Research into the synthesis and crystal structures of methylsulphinyl derivatives of pyridines can inform the structural and electronic properties of related compounds, potentially leading to new applications in materials science and pharmaceuticals (Ma, Chen, Fan, Jia, & Zhang, 2018).
Vicinal Substitution and Functionalization
The synthesis and study of vicinally substituted derivatives of dimethylpyridine, including their 1-oxides, reveal the potential for creating functionally diverse compounds with varying biological activities (Ban-Oganowska, 1996).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides . Herbicides typically target enzymes or proteins that are essential for plant growth and development.
Mode of Action
The presence of the chlorophenoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential amino acids in plants, leading to inhibition of growth and development .
Pharmacokinetics
The presence of the chlorophenoxy group may enhance its lipophilicity, potentially influencing its absorption and distribution within the body or plant tissues .
Result of Action
Similar compounds have been shown to inhibit the growth and development of plants, likely through interference with essential biochemical pathways .
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-10(2)16-14(13(9)20(3,17)18)19-12-6-4-5-11(15)8-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZOGDGPIRXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
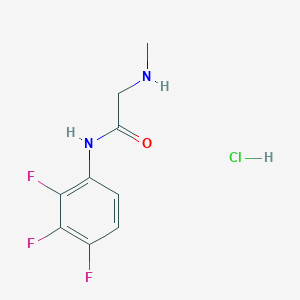
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)


![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
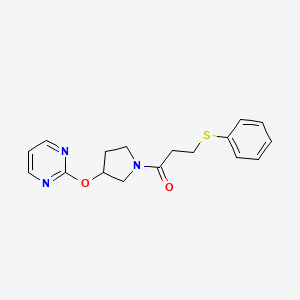
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
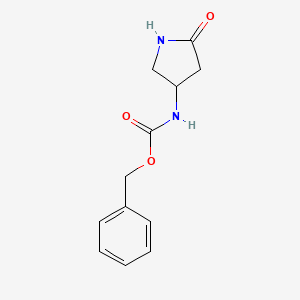

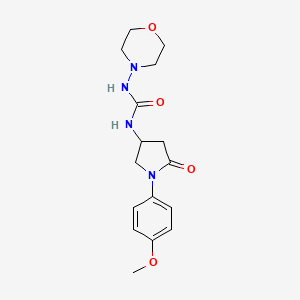
![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)
![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)